Phosphonium, tributylhexadecyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

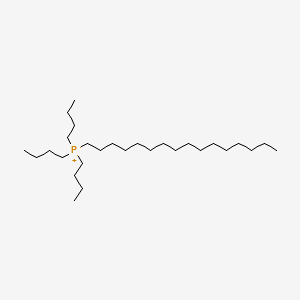

Phosphonium, tributylhexadecyl- refers to a class of quaternary phosphonium salts characterized by a central phosphorus atom bonded to three butyl groups and one hexadecyl (C₁₆) chain. A common example is tributylhexadecylphosphonium chloride (CAS 66997-36-2; molecular formula C₂₈H₆₀ClP, molecular weight 463.20 g/mol), which is synthesized via alkylation of tributylphosphine with hexadecyl halides (e.g., 1-bromohexadecane) followed by anion exchange . These compounds are notable for their amphiphilic structure, combining a hydrophobic hexadecyl chain with a polar phosphonium head group.

Applications include:

- Biocides: Effective in industrial water treatment and oil/gas sectors due to their ability to disrupt microbial membranes .

- Ionic Liquids (ILs): Tributylhexadecylphosphonium-based ILs exhibit low volatility, high thermal stability, and tunable solubility, making them suitable for green chemistry applications .

- Catalysis: Used as phase-transfer catalysts in organic synthesis .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

1.1 Synthesis of Benzimidazole Derivatives

One significant application of TBHDPB is its use as a catalyst for the synthesis of benzimidazole derivatives. In a study, TBHDPB was supported on 4-pyridine carboxylic acid functionalized Fe3O4 nanoparticles, creating a novel magnetic catalyst. This catalyst demonstrated high efficiency in facilitating the reaction under solvent-free conditions, leading to improved yields of benzimidazole compounds . The characterization of the catalyst involved techniques such as X-ray diffraction (XRD), Fourier transform infrared spectroscopy (FT-IR), and scanning electron microscopy (SEM).

Table 1: Performance of TBHDPB in Benzimidazole Synthesis

| Catalyst Type | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| TBHDPB on Fe3O4-PCA | Solvent-free, reflux | 85 | |

| Traditional catalysts | Solvent-based | 60 |

Modification of Clay Materials

2.1 Organoclay Preparation

TBHDPB has been utilized to modify montmorillonite clay, enhancing its thermal stability and interlayer spacing. The modification process involved intercalating TBHDPB into the clay structure, resulting in an organo-montmorillonite (OMMT) with improved properties for various applications, including polymer composites . The thermal stability of the modified clay was significantly higher than that of clays modified with other surfactants.

Table 2: Properties of Modified Montmorillonite

| Modifier | Basal Spacing (Å) | Thermal Stability (°C) | Organic Content (%) | Reference |

|---|---|---|---|---|

| TBHDPB | 27.79 | 176 | 24 | |

| Hexadecyltrimethylammonium | 19.20 | 150 | 19 |

Surface Modification for Enhanced Material Properties

3.1 Thermal Properties Enhancement

TBHDPB is also employed as a surface modifier to improve the thermal properties of various materials, including palygorskite and epoxy resins. Its incorporation enhances the thermal degradation resistance and overall durability of these materials, making them suitable for high-performance applications .

Table 3: Thermal Performance Improvements

Biological Applications

4.1 Anticancer Activity

Recent studies have indicated that phosphonium salts, including TBHDPB, exhibit cytotoxic activity against various cancer cell lines. This property has prompted research into their potential as therapeutic agents in oncology. The mechanism involves inducing apoptosis in cancer cells, thereby presenting a promising avenue for drug development .

Table 4: Cytotoxic Activity of Phosphonium Salts

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tributylhexadecylphosphonium salts, and how can reaction parameters be systematically optimized?

- Methodological Answer : Synthesis typically involves quaternization of tributylphosphine with hexadecyl halides (e.g., iodide or bromide). Key parameters include solvent polarity (e.g., acetonitrile or toluene), stoichiometric ratios (1:1.2 phosphine:alkyl halide), and temperature (60–90°C for 12–24 hours). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography is critical to remove unreacted precursors. Characterization should include 31P NMR to confirm phosphonium formation (δ ~25–35 ppm) and elemental analysis for purity validation .

Q. What characterization techniques are essential for verifying the structural integrity of tributylhexadecylphosphonium salts?

- Methodological Answer :

- Spectroscopy : 1H/13C NMR to confirm alkyl chain integration and absence of residual solvents. 31P NMR is specific for phosphonium core verification.

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to validate molecular ion peaks (e.g., [M-I]+ for iodide salts).

- Elemental Analysis : Match experimental C/H/P percentages to theoretical values (e.g., C31H66IP: C 58.21%, H 10.41%, P 4.84%) .

Q. What safety protocols are recommended for handling tributylhexadecylphosphonium salts in laboratory settings?

- Methodological Answer : Use fume hoods for synthesis and handling due to potential respiratory irritants. Wear nitrile gloves and eye protection to prevent skin contact. Storage should be in airtight, light-resistant containers under inert atmospheres (N2 or Ar) to minimize hydrolysis. Toxicity data are limited; extrapolate from structurally similar quaternary ammonium compounds (e.g., LC50 values for aquatic organisms) for risk assessments .

Advanced Research Questions

Q. How can tributylhexadecylphosphonium salts be applied in designing ionic liquids, and what factors influence their physicochemical properties?

- Methodological Answer : Their utility in ionic liquids derives from their large hydrophobic domain and tunable polarity. Key factors:

- Anion Selection : Pairing with [NTf2]− or [PF6]− enhances thermal stability (>300°C) and lowers viscosity.

- Structure-Property Relationships : Longer alkyl chains (e.g., hexadecyl) increase hydrophobicity but reduce ionic conductivity. Use DSC for phase behavior analysis and impedance spectroscopy for conductivity measurements .

Q. How can researchers resolve contradictions in reported stability data for tributylhexadecylphosphonium salts under acidic or oxidative conditions?

- Methodological Answer : Discrepancies often arise from varying experimental conditions (e.g., solvent, temperature). To address:

- Controlled Degradation Studies : Use standardized buffers (pH 1–14) and oxidants (H2O2, O3) at fixed temperatures. Monitor degradation via HPLC-MS or 31P NMR kinetics.

- Computational Modeling : DFT calculations to predict bond dissociation energies (BDEs) and identify vulnerable sites (e.g., P–C bonds) .

Q. What advanced analytical strategies are recommended for detecting trace degradation products in tributylhexadecylphosphonium-based systems?

- Methodological Answer :

- LC-QTOF-MS : For non-targeted screening of degradation byproducts (e.g., dealkylated phosphines or alkyl iodides).

- Ion Chromatography : Quantify halide release (e.g., I− or Br−) as a stability indicator.

- Synchrotron XRD : Resolve structural changes in crystalline salts under stress conditions (e.g., humidity, heat) .

Q. Key Methodological Recommendations

- Experimental Design : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to align objectives with literature gaps .

- Data Interpretation : Cross-validate results with multiple techniques (e.g., NMR + XRD) to avoid confirmation bias .

- Literature Review : Prioritize peer-reviewed journals and avoid non-academic sources (e.g., vendor websites) .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Differences

Tributylhexadecylphosphonium derivatives are compared with analogous phosphonium salts differing in alkyl chain length, branching, and anion type. Key examples include:

Key Findings:

Alkyl Chain Length: Longer chains (e.g., C₁₆ in tributylhexadecyl) increase hydrophobicity and antimicrobial efficacy but reduce solubility in polar solvents. Tributyltetradecyl (C₁₄) derivatives strike a balance between activity and solubility . In ILs, longer chains lower melting points and improve compatibility with nonpolar substrates .

Anion Effects :

- Chloride (Cl⁻) and bromide (Br⁻) enhance biocidal activity but may corrode metals. Thiocyanate (SCN⁻) or docusate ([doc]⁻) anions improve IL stability and solvation capacity .

Thermal Stability :

- Tributylhexadecylphosphonium ILs decompose above 300°C, outperforming ammonium-based ILs but showing slightly lower stability than trihexyltetradecylphosphonium analogs due to chain flexibility .

Partition Coefficients :

- Tributylhexadecylphosphonium salts exhibit higher log P values (e.g., log P = 7.89 for chloride) compared to tributyltetradecyl (log P = 7.56), indicating greater lipophilicity and membrane permeability .

Biocidal Activity:

- Tributylhexadecylphosphonium chloride shows superior efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) compared to tributyltetradecyl derivatives due to deeper membrane penetration .

- Trihexyltetradecylphosphonium bromide is less effective as a biocide but excels in IL formulations for CO₂ capture .

Ionic Liquids:

- Tributylheptylphosphonium docusate ([P₄₄₄₇][doc]) has lower viscosity (η = 245 mPa·s at 25°C) than tributylhexadecyl analogs (η > 400 mPa·s), favoring use in liquid-liquid extraction .

- Tributylhexadecylphosphonium thiocyanate (CAS 67047-78-3) demonstrates high conductivity (σ = 1.2 mS/cm) in electrochemical applications .

Regulatory and Environmental Considerations

- Longer-chain derivatives like tributylhexadecylphosphonium face stricter biodegradability regulations but are preferred for low-volatility ILs in green chemistry .

Eigenschaften

CAS-Nummer |

66997-36-2 |

|---|---|

Molekularformel |

C28H60P+ |

Molekulargewicht |

427.7 g/mol |

IUPAC-Name |

tributyl(hexadecyl)phosphanium |

InChI |

InChI=1S/C28H60P/c1-5-9-13-14-15-16-17-18-19-20-21-22-23-24-28-29(25-10-6-2,26-11-7-3)27-12-8-4/h5-28H2,1-4H3/q+1 |

InChI-Schlüssel |

OKBQUWUVZGPEQZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.